Bienvenue dans la boutique en ligne BenchChem!

2,6-Trimethylbenzaldoxime

Drug Metabolism Pharmacokinetics Oxime Prodrugs

Procure 2,6-Trimethylbenzaldoxime (CAS 40188-34-9) for its unique metabolic pathway—forms aldehyde intermediate vs. direct acid in microsomes. Its oxygen-insensitive CYP2D/NADH reduction and 20°C higher melting point than tert-butyl analog ensure distinct solid-state handling and enzyme assay specificity. Essential for aldoxime metabolism studies and robust multi-step synthesis.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 40188-34-9
Cat. No. B1655656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Trimethylbenzaldoxime
CAS40188-34-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C=NO)C
InChIInChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6-
InChIKeyQYZKLTLEVQDKFJ-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Trimethylbenzaldoxime (CAS 40188-34-9) for Research & Procurement: Core Identity and Chemical Profile


2,6-Trimethylbenzaldoxime (CAS 40188-34-9), systematically named (E)-2,4,6-trimethylbenzaldehyde oxime, is an aromatic aldoxime with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. This compound is synthesized via condensation of 2,4,6-trimethylbenzaldehyde with hydroxylamine and exists as a crystalline solid with a melting point of 124–125 °C [2]. Its structure features three methyl substituents on the benzene ring, which impart distinct steric and electronic properties compared to unsubstituted or differently substituted benzaldoximes.

2,6-Trimethylbenzaldoxime (CAS 40188-34-9): Why In-Class Analogs Cannot Be Interchanged


Substituted benzaldoximes exhibit widely divergent biological and physicochemical behaviors that preclude simple interchange. Unsubstituted benzaldoxime is only a weak tyrosinase inhibitor, whereas para- and meta-hydroxy/methoxy derivatives show pronounced activity [1]. Similarly, in lipid peroxidation assays, IC50 values among fourteen benzaldoximes span from inactive to low-micromolar potency [2]. The 2,4,6-trimethyl substitution pattern confers unique steric shielding of the oxime moiety, altering both metabolic fate—evidenced by distinct aldehyde formation during microsomal incubation—and crystallinity, as reflected in melting point differences of >20 °C versus 4-tert-butylbenzaldoxime [3][4]. Generic substitution risks selecting a compound with divergent metabolic stability, solubility, or target engagement, underscoring the necessity for compound-specific procurement guided by quantitative comparator data.

2,6-Trimethylbenzaldoxime (CAS 40188-34-9): Quantitative Comparative Evidence for Scientific Selection


Metabolic Fate Divergence: Aldehyde Detection Distinguishes 2,6-Trimethylbenzaldoxime from Unsubstituted Benzaldoxime

In pig and human liver microsomal incubations, 2,6-trimethylbenzaldoxime demonstrates a metabolic fate distinct from unsubstituted benzaldoxime. Specifically, incubations of (E)-2,4,6-trimethylbenzaldoxime resulted in detectable formation of the corresponding aldehyde (2,4,6-trimethylbenzaldehyde), whereas incubations of benzaldoxime yielded only benzoic acid with no detectable aldehyde intermediate [1]. This qualitative difference—aldehyde detected vs. not detected—has direct implications for downstream reactivity, potential toxicity, and prodrug design.

Drug Metabolism Pharmacokinetics Oxime Prodrugs

Melting Point Elevation: 2,6-Trimethylbenzaldoxime Exhibits Higher Crystallinity than 4-tert-Butylbenzaldoxime

2,6-Trimethylbenzaldoxime possesses a melting point of 124–125 °C, which is approximately 20 °C higher than that of 4-tert-butylbenzaldoxime (mp 104–106 °C) when synthesized and characterized under identical conditions [1]. The trimethyl-substituted compound also crystallizes as small colorless trapezoids, whereas the tert-butyl analog forms needle-like crystals, indicating differences in crystal packing and lattice energy.

Solid-State Chemistry Crystallization Purification

Enzymatic Reduction: NADH Preference and Oxygen-Insensitivity Compared to Benzamidoxime Substrates

2,6-Trimethylbenzaldoxime is reduced to its corresponding imine by the pig liver CYP2D enzyme system (NADH-benzamidoxime reductase) in an oxygen-insensitive manner with a strong preference for NADH over NADPH as cofactor [1]. This contrasts with benzamidoxime, which is reduced at significantly higher rates by the same reconstituted system, confirming that the ortho-methyl groups do not hinder reduction; instead, the lower rate observed is attributed to intrinsic substrate properties [1].

Enzymology Oxime Reductase Drug Metabolism

2,6-Trimethylbenzaldoxime (CAS 40188-34-9): Validated Research and Industrial Application Scenarios


Metabolic Pathway Elucidation and Prodrug Design Studies

The unique detection of the aldehyde intermediate during microsomal incubation of 2,6-trimethylbenzaldoxime, in contrast to benzaldoxime which proceeds directly to benzoic acid [1], makes this compound a valuable probe for studying aldoxime metabolism. Researchers investigating oxime prodrugs or the toxicological implications of aldehyde release can use 2,6-trimethylbenzaldoxime as a model substrate to characterize the enzymatic reduction–hydrolysis–oxidation cascade. Procurement of this specific derivative is essential for experiments requiring a metabolically distinct aldoxime.

Crystallization and Solid-Form Screening in Process Chemistry

With a melting point 20 °C higher than 4-tert-butylbenzaldoxime and a crystalline habit distinct from other benzaldoximes [2], 2,6-trimethylbenzaldoxime serves as a benchmark in solid-state chemistry studies. Its predictable crystallization behavior facilitates purification and handling in kilogram-scale syntheses. Procurement teams should prioritize this compound when developing robust recrystallization protocols or when a high-melting, easily handled oxime intermediate is required for multi-step synthetic sequences.

Enzymology of Oxime Reductases and Cofactor Preference Studies

The oxygen-insensitive reduction of 2,6-trimethylbenzaldoxime by the CYP2D/NADH-benzamidoxime reductase system, with a clear NADH preference over NADPH [1], positions this compound as a key tool for enzymologists studying N-hydroxylated compound metabolism. Its use in comparative studies—where it exhibits significantly lower conversion rates than benzamidoxime—allows investigators to dissect substrate specificity determinants. Procurement of 2,6-trimethylbenzaldoxime is required for laboratories establishing standardized oxime reductase assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Trimethylbenzaldoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.